N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide
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Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H16F3NO3S and its molecular weight is 371.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, acylthiourea derivatives, closely related structurally to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide, have shown activity against a range of bacterial and fungal strains. These compounds, including 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, are active at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity was found to be dependent on the type and position of substituents on the benzamide moiety, indicating a nuanced relationship between chemical structure and biological activity (Limban et al., 2011).
Antihyperglycemic Agents
In the domain of diabetes research, certain benzamide derivatives have been identified as potent antihyperglycemic agents. Specifically, compounds such as 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one demonstrated significant reduction in plasma glucose levels in diabetic mice models. These compounds function by selectively inhibiting renal tubular glucose reabsorption, offering a novel mechanism of action for the management of hyperglycemia (Kees et al., 1996).
Modulation of Biochemical Pathways
Benzamide derivatives have also been explored for their ability to inhibit specific biochemical pathways, contributing to their potential therapeutic applications. For example, compounds with the benzamide structure have been investigated for their capacity to inhibit nitric oxide production, an important factor in inflammatory processes. New benzamide derivatives isolated from natural sources demonstrated potent inhibitory effects on nitric oxide production in microglia cells, highlighting their potential in anti-inflammatory and neuroprotective therapies (Kim et al., 2009).
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c1-25-14-8-4-11(5-9-14)15(22)10-21-16(23)12-2-6-13(7-3-12)24-17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOZWUQSJLPPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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